![molecular formula C23H27NO2 B14492286 4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate CAS No. 65426-76-8](/img/structure/B14492286.png)
4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate is an organic compound characterized by its unique structure, which includes a hexylphenyl group and a but-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate typically involves a multi-step process. One common method includes the condensation of 4-hexylbenzaldehyde with 4-aminophenyl but-2-enoate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide .
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol .
Uniqueness
4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate is unique due to its specific structural features, such as the hexylphenyl group and the but-2-enoate ester. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65426-76-8 |
|---|---|
Formule moléculaire |
C23H27NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
[4-[(4-hexylphenyl)methylideneamino]phenyl] but-2-enoate |
InChI |
InChI=1S/C23H27NO2/c1-3-5-6-7-9-19-10-12-20(13-11-19)18-24-21-14-16-22(17-15-21)26-23(25)8-4-2/h4,8,10-18H,3,5-7,9H2,1-2H3 |
Clé InChI |
JCBZKASRPSSMLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



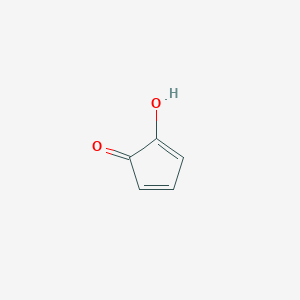
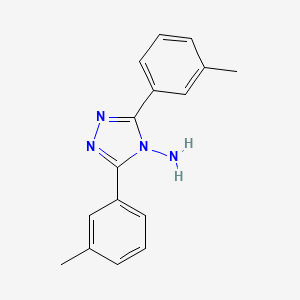
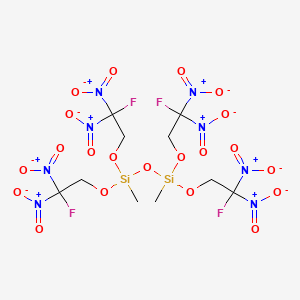
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

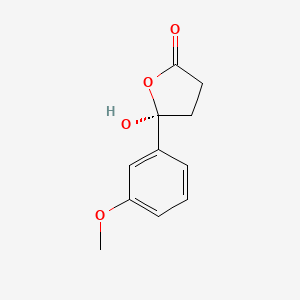
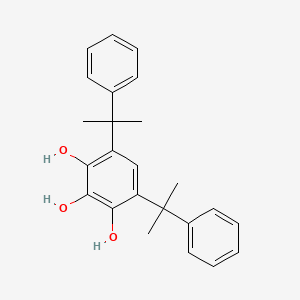
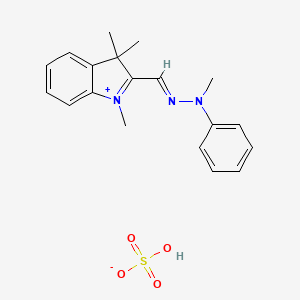

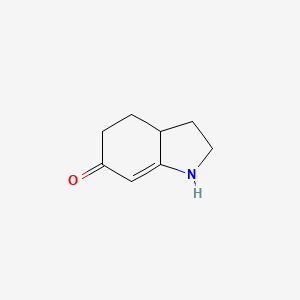
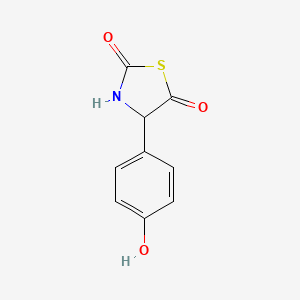

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
